molecular formula C18H18ClN3O2 B11563119 N-(4-chloro-2-methylphenyl)-2-[(2E)-2-(3,4-dimethylbenzylidene)hydrazinyl]-2-oxoacetamide

N-(4-chloro-2-methylphenyl)-2-[(2E)-2-(3,4-dimethylbenzylidene)hydrazinyl]-2-oxoacetamide

Cat. No.: B11563119
M. Wt: 343.8 g/mol
InChI Key: ZNVOZIBWMVWAMA-KEBDBYFISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-CHLORO-2-METHYLPHENYL)-1-{N’-[(E)-(3,4-DIMETHYLPHENYL)METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a chlorinated aromatic ring and a hydrazinecarbonyl group. Its molecular formula is C17H18ClN3O2, and it has a molecular weight of 331.8 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-CHLORO-2-METHYLPHENYL)-1-{N’-[(E)-(3,4-DIMETHYLPHENYL)METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE typically involves the reaction of 4-chloro-2-methylphenylhydrazine with 3,4-dimethylbenzaldehyde under specific conditions. The reaction is carried out in an organic solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction. The product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. Continuous flow reactors and automated synthesis platforms can be employed to enhance the yield and purity of the product. Additionally, the use of advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the removal of impurities and by-products .

Chemical Reactions Analysis

Types of Reactions

N-(4-CHLORO-2-METHYLPHENYL)-1-{N’-[(E)-(3,4-DIMETHYLPHENYL)METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Amines, thiols, and other nucleophiles

Major Products Formed

Scientific Research Applications

N-(4-CHLORO-2-METHYLPHENYL)-1-{N’-[(E)-(3,4-DIMETHYLPHENYL)METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-CHLORO-2-METHYLPHENYL)-1-{N’-[(E)-(3,4-DIMETHYLPHENYL)METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and function. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation. Additionally, its interaction with cellular receptors can trigger signaling cascades that result in various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Chloro-2-methylphenyl)-2-(4-ethoxyphenylamino)acetamide
  • N-(4-Chloro-2-methylphenyl)-N2-[(S)-(4-methylphenyl)(2-thienyl)methyl]glycinamide
  • 2-(4-Chloro-3-methylphenoxy)-N′-[{5′-(substituted aryl)-furan-2′-yl}-methylidene]-acetohydrazides

Uniqueness

N-(4-CHLORO-2-METHYLPHENYL)-1-{N’-[(E)-(3,4-DIMETHYLPHENYL)METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE stands out due to its unique combination of a chlorinated aromatic ring and a hydrazinecarbonyl group. This structure imparts specific chemical reactivity and biological activity, making it a valuable compound for various applications. Its ability to undergo multiple types of chemical reactions and its potential therapeutic properties further enhance its significance in scientific research .

Properties

Molecular Formula

C18H18ClN3O2

Molecular Weight

343.8 g/mol

IUPAC Name

N-(4-chloro-2-methylphenyl)-N'-[(E)-(3,4-dimethylphenyl)methylideneamino]oxamide

InChI

InChI=1S/C18H18ClN3O2/c1-11-4-5-14(8-12(11)2)10-20-22-18(24)17(23)21-16-7-6-15(19)9-13(16)3/h4-10H,1-3H3,(H,21,23)(H,22,24)/b20-10+

InChI Key

ZNVOZIBWMVWAMA-KEBDBYFISA-N

Isomeric SMILES

CC1=C(C=C(C=C1)/C=N/NC(=O)C(=O)NC2=C(C=C(C=C2)Cl)C)C

Canonical SMILES

CC1=C(C=C(C=C1)C=NNC(=O)C(=O)NC2=C(C=C(C=C2)Cl)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.